Tert-butyl 2-(quinolin-3-YL)acetate
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Overview
Description
Tert-butyl 2-(quinolin-3-yl)acetate is an organic compound with the molecular formula C15H17NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(quinolin-3-yl)acetate typically involves the esterification of 2-(quinolin-3-yl)acetic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(quinolin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
Tert-butyl 2-(quinolin-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl 2-(quinolin-3-yl)acetate involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, affecting its replication and transcription. Additionally, the compound can inhibit certain enzymes, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound is also a tert-butyl ester but with a different core structure.
Quinoline derivatives: Other quinoline derivatives include quinoline N-oxides and tetrahydroquinoline
Uniqueness
Tert-butyl 2-(quinolin-3-yl)acetate is unique due to its specific ester functional group and the position of the quinoline ring.
Properties
CAS No. |
847458-92-8 |
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Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl 2-quinolin-3-ylacetate |
InChI |
InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)9-11-8-12-6-4-5-7-13(12)16-10-11/h4-8,10H,9H2,1-3H3 |
InChI Key |
WWNJQBKZCFVUMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
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